Sodiumaluminumphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodiumaluminumphosphate is a compound known for its diverse applications in various fields, including medicine, cosmetics, and industrial processes. It is primarily recognized for its role as a hybrid skin booster, combining high molecular weight hyaluronic acid, low molecular weight hyaluronic acid, succinic acid, tranexamic acid, peptides, and polydeoxyribonucleotide (PDRN) to deliver multiple skin benefits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Sodiumaluminumphosphate involves the synthesis of its individual components, followed by their combination in specific ratios. The high molecular weight hyaluronic acid and low molecular weight hyaluronic acid are synthesized through bacterial fermentation processes. Succinic acid is typically produced via the hydrogenation of maleic acid or maleic anhydride. Tranexamic acid is synthesized through the reduction of 4-(aminomethyl)cyclohexanecarboxylic acid. Peptides are synthesized using solid-phase peptide synthesis, and PDRN is extracted from salmon sperm DNA.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation for hyaluronic acid, followed by purification and combination with other components under sterile conditions. The final product is formulated into a gel or injectable solution, ensuring stability and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions: Sodiumaluminumphosphate undergoes various chemical reactions, including:

Oxidation: The hyaluronic acid component can undergo oxidation, leading to the formation of reactive oxygen species.

Reduction: Succinic acid can be reduced to butanediol under specific conditions.

Substitution: Tranexamic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.

Major Products Formed:

Oxidation: Reactive oxygen species and degraded hyaluronic acid.

Reduction: Butanediol from succinic acid.

Substitution: Various substituted derivatives of tranexamic acid.

Applications De Recherche Scientifique

Sodiumaluminumphosphate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying hybrid formulations and their stability.

Biology: Investigated for its effects on cellular regeneration and anti-inflammatory properties.

Medicine: Applied in dermatology for skin rejuvenation, treatment of hyperpigmentation, and anti-aging effects.

Industry: Utilized in the cosmetic industry for its hydrating and skin-boosting properties.

Mécanisme D'action

Sodiumaluminumphosphate exerts its effects through multiple mechanisms:

Hyaluronic Acid: Provides hydration and promotes collagen synthesis.

Succinic Acid: Acts as an antioxidant, reducing free radicals and stimulating metabolic processes.

Tranexamic Acid: Inhibits melanin synthesis, reducing hyperpigmentation.

Peptides: Promote cellular regeneration and repair.

PDRN: Enhances DNA repair and cellular turnover.

Comparaison Avec Des Composés Similaires

Sodiumaluminumphosphate is unique due to its combination of multiple active ingredients, each contributing to its overall efficacy. Similar compounds include:

Pure Hyaluronic Acid: Provides hydration but lacks the additional benefits of succinic acid and peptides.

Succinic Acid Alone: Offers antioxidant properties but does not provide the hydrating effects of hyaluronic acid.

Tranexamic Acid Alone: Effective for hyperpigmentation but does not offer the comprehensive skin benefits of this compound.

This compound stands out due to its synergistic formulation, offering a broader range of benefits compared to its individual components.

Propriétés

Numéro CAS |

55671-94-8 |

|---|---|

Formule moléculaire |

AlNa3O8P2 |

Poids moléculaire |

285.89 g/mol |

Nom IUPAC |

aluminum;trisodium;diphosphate |

InChI |

InChI=1S/Al.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |

Clé InChI |

ZQKXOSJYJMDROL-UHFFFAOYSA-H |

SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |

SMILES canonique |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |

| 55671-94-8 | |

Synonymes |

aluminum sodium phosphate Levair sodium aluminum phosphate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

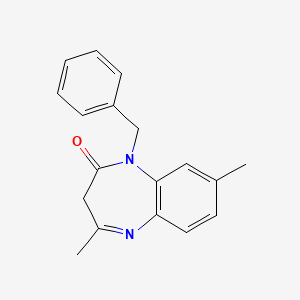

![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)

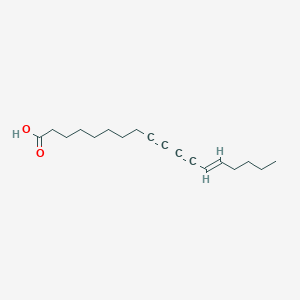

![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)

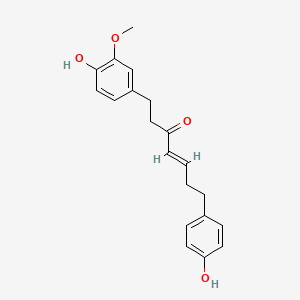

![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)

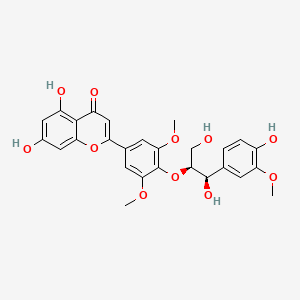

![(1S,3R,4R,6S,8S,9R,10R,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1238093.png)